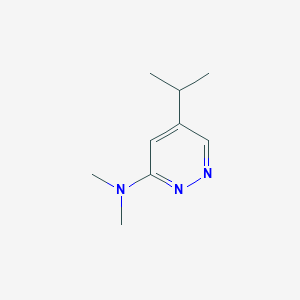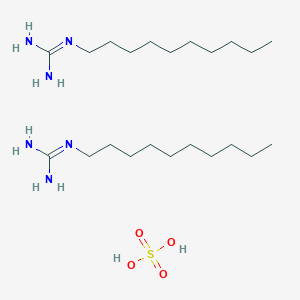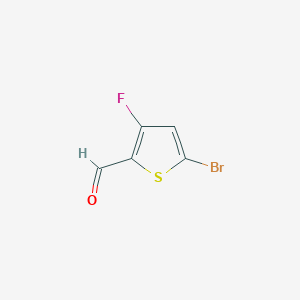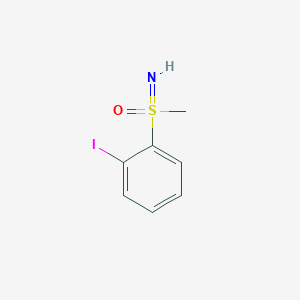
4-Fluoro-5-(3,4,5-trichlorophenyl)indole-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-5-(3,4,5-trichlorophenyl)indole-3-carboxaldehyde is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The compound’s unique structure, featuring a fluorine atom and multiple chlorine atoms, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole-3-carboxaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Fluorine and Chlorine Substituents: The introduction of fluorine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions. For example, fluorination can be carried out using fluorine gas or a fluorinating agent, while chlorination can be performed using chlorine gas or a chlorinating reagent.
Formylation: The final step involves the formylation of the indole ring to introduce the carboxaldehyde group. This can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Fluoro-5-(3,4,5-trichlorophenyl)indole-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the fluorine and chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide for bromination) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-Fluoro-5-(3,4,5-trichlorophenyl)indole-3-carboxaldehyde has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential antiviral, anticancer, and anti-inflammatory activities.
Pharmacology: It can be used as a probe to study the binding interactions with various biological targets, including enzymes and receptors.
Material Science: The compound’s electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It can be used to investigate the biological pathways and mechanisms involved in various diseases.
作用機序
The mechanism of action of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
5-Fluoro-1H-indole-2-carboxaldehyde: Another fluorinated indole derivative with distinct properties.
3,4,5-Trichlorophenylhydrazine: A related compound used in the synthesis of indole derivatives.
Uniqueness
4-Fluoro-5-(3,4,5-trichlorophenyl)indole-3-carboxaldehyde is unique due to the combination of fluorine and multiple chlorine atoms, which impart distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications in scientific research and industry.
特性
分子式 |
C15H7Cl3FNO |
|---|---|
分子量 |
342.6 g/mol |
IUPAC名 |
4-fluoro-5-(3,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H7Cl3FNO/c16-10-3-7(4-11(17)14(10)18)9-1-2-12-13(15(9)19)8(6-21)5-20-12/h1-6,20H |
InChIキー |
MWXQWNYODIGRMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CN2)C=O)C(=C1C3=CC(=C(C(=C3)Cl)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13108618.png)


![N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13108632.png)
![2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13108640.png)





![1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane](/img/structure/B13108696.png)


![Racemic-(6R',7R')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13108717.png)
